4-アミノ-2-(3-ヒドロキシメチルフェニル)ピリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

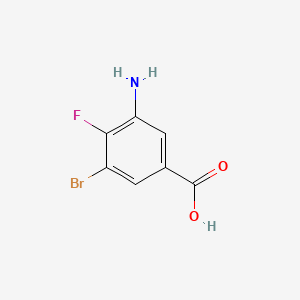

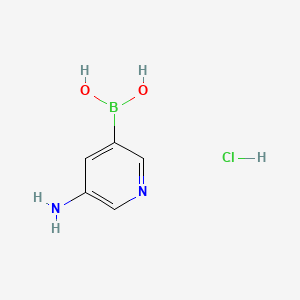

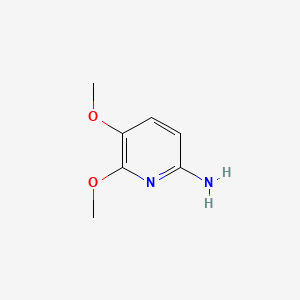

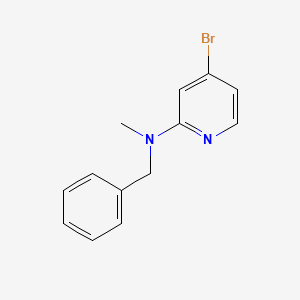

4-Amino-2-(3-hydroxymethylphenyl)pyridine is a chemical compound with the CAS Number: 1345472-23-2. It has a molecular weight of 200.24 and its IUPAC name is [3- (4-amino-2-pyridinyl)phenyl]methanol .

Molecular Structure Analysis

The molecular formula of 4-Amino-2-(3-hydroxymethylphenyl)pyridine is C12H12N2O . The InChI code is 1S/C12H12N2O/c13-11-4-5-14-12(7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2,(H2,13,14) .Physical And Chemical Properties Analysis

4-Amino-2-(3-hydroxymethylphenyl)pyridine has a molecular weight of 200.24 . It is a white crystalline material with no odor .科学的研究の応用

有機非線形光学(NLO)材料

非線形光学の分野では、周波数変換や信号変調などの用途において、光学特性が向上した材料を求めています。共役系を持つ有機分子は、しばしば顕著な電子NLO分極応答を示します。これらの分子内のπ電子の非局在化は、高い光学的非線形性に貢献します。4-アミノ-2-(3-ヒドロキシメチルフェニル)ピリジンは、このカテゴリに属し、その結晶構造は広く研究されています。研究者らは、この化合物の有機非線形光学単結晶を、ゆっくりとした溶媒蒸発(SSE)法を用いて成長させてきました。 これらの結晶は、第二高調波変換(SHC)特性を示し、光電子デバイスに適しています .

結晶工学と超分極率

カルボン酸の結晶工学は、特定の特性を持つ有機結晶を設計するための魅力的な戦略となっています。特に、4-アミノ-2-(3-ヒドロキシメチルフェニル)ピリジンなどの安息香酸塩ベースの結晶は、大きな二次超分極率を実現する可能性を示しています。π-非局在化長、次元性、ドナー-アクセプター基などの要因は、超分極率に影響を与えます。化合物内のp電子の強い非局在化は、その高い分子分極率に寄与します。 結晶学的解析と理論計算は、この化合物の結晶構造と超分極率に関する洞察を提供します .

将来の方向性

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines, which are structurally similar to 4-Amino-2-(3-hydroxymethylphenyl)pyridine, have been highlighted . This could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

特性

IUPAC Name |

[3-(4-aminopyridin-2-yl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-4-5-14-12(7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAUBXKTIODYNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CC(=C2)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718557 |

Source

|

| Record name | [3-(4-Aminopyridin-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345472-23-2 |

Source

|

| Record name | [3-(4-Aminopyridin-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B581589.png)